molecular formula C7H7N3 B1609854 7-Methylimidazo[1,2-a]pyrimidine CAS No. 6558-66-3

7-Methylimidazo[1,2-a]pyrimidine

Cat. No. B1609854
Key on ui cas rn: 6558-66-3
M. Wt: 133.15 g/mol
InChI Key: JFIBBUISWVLPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06642229B2

Procedure details

7-Methylimidazo[1,2-a]pyrimidine (100 mg, 0.75 mmol) and sodium acetate (74 mg, 0.90 mmol) were dissolved in methanol (2 ml) which had been saturated with potassium bromide and this mixture was cooled to −10° C. before dropwise addition of bromine (132 mg, 0.83 mmol) over 5 min. On complete addition the mixture was quenched by addition of 1M sodium sulfite solution (2 ml) and the solvent removed in vacuo. The residue was treated with water (15 ml) and saturated sodium hydrogencarbonate solution (15 ml) and extracted with ethyl acetate (3×40 ml). The organics were combined then washed with brine (40 ml), dried over anhydrous sodium sulfate and evaporated to give an off white solid. This solid was purified by silica gel chromatography eluting with dichloromethane and 1% conc. ammonia on a gradient of methanol (1-2%) to give 3-bromo-7-methylimidazo[1,2-a]pyrimidine (100 mg, 63%) as a white crystalline solid: δH (400 MHz, CDCl3) 2.67 (3H, s), 6.87 (1H, d, J 7), 7.71 (1H, s), 8.27 (1H, d, J 7).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
132 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]2[CH:8]=[CH:9][N:10]=[C:4]2[N:3]=1.C([O-])(=O)C.[Na+].[Br-:16].[K+].BrBr>CO>[Br:16][C:8]1[N:5]2[CH:6]=[CH:7][C:2]([CH3:1])=[N:3][C:4]2=[N:10][CH:9]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
CC1=NC=2N(C=C1)C=CN2
Name
Quantity
74 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[K+]
Step Three
Name
Quantity
132 mg
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On complete addition the mixture
CUSTOM
Type
CUSTOM
Details
was quenched by addition of 1M sodium sulfite solution (2 ml)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with water (15 ml) and saturated sodium hydrogencarbonate solution (15 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×40 ml)
WASH
Type
WASH
Details
The organics were combined then washed with brine (40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an off white solid
CUSTOM
Type
CUSTOM
Details
This solid was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with dichloromethane and 1% conc. ammonia on a gradient of methanol (1-2%)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C2N1C=CC(=N2)C
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.